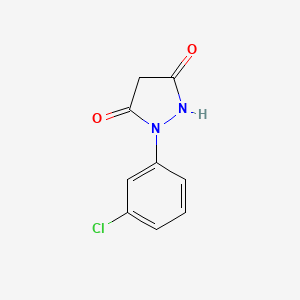

1-(3-Chlorophenyl)pyrazolidine-3,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APADQNGCMHCBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN(C1=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Chlorophenyl Pyrazolidine 3,5 Dione

Conventional Synthetic Routes to Pyrazolidine-3,5-dione (B2422599) Derivatives

The classical approaches to synthesizing the pyrazolidine-3,5-dione core have long been established, primarily relying on condensation reactions and multi-step strategies to build the heterocyclic ring.

Condensation Reactions Utilizing Substituted Hydrazines and Malonic Esters

The most traditional and widely employed method for the synthesis of pyrazolidine-3,5-dione derivatives involves the condensation of substituted hydrazines with malonic esters or their derivatives. researchgate.netresearchgate.net This approach is valued for its straightforward nature and the availability of the starting materials. The retrosynthetic analysis of pyrazolidine-3,5-diones indicates that they can be obtained through the condensation of 1,2-dicarbonyl compounds, such as diethyl malonate, with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. researchgate.net

In a typical procedure, a substituted hydrazine, in this case, (3-chlorophenyl)hydrazine, is reacted with a malonic ester, like diethyl malonate, often in the presence of a base or under acidic conditions. researchgate.net The reaction proceeds through a cyclization-condensation mechanism to yield the desired 1-aryl-pyrazolidine-3,5-dione.

Multi-Step Synthesis Strategies for Aryl-Substituted Pyrazolidine-3,5-diones

For more complex aryl-substituted pyrazolidine-3,5-diones, multi-step synthetic sequences are often necessary. These strategies may involve the initial synthesis of a more complex hydrazine derivative, which is then subjected to cyclization with a malonic ester derivative. For instance, a multi-step synthesis could begin with a substituted benzoic acid, which is first converted to its corresponding ester. jscimedcentral.com This ester is then reacted with hydrazine to form a hydrazide, which is subsequently cyclized with diethyl malonate to yield the final pyrazolidine-3,5-dione product. jscimedcentral.com Another multi-step approach involves the condensation of o-phenylene diamine with chloroacetic acid to produce 2-chloromethyl benzimidazole. This intermediate then undergoes halide replacement with a phenylhydrazine (B124118), and the resulting N,N'-disubstituted hydrazine is treated with diethyl malonate in the presence of acetic acid to form the pyrazolidine-3,5-dione ring. researchgate.net

Advanced and Green Synthetic Approaches for 1-(3-Chlorophenyl)pyrazolidine-3,5-dione and its Analogues

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of pyrazolidine-3,5-diones. These advanced approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tsijournals.com This technique has been successfully applied to the synthesis of pyrazole (B372694) derivatives, a class of compounds structurally related to pyrazolidine-3,5-diones. tsijournals.comtsijournals.com In the context of 1-(3-chlorophenyl) substituted pyrazoles, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, while also increasing product yields. tsijournals.com For example, the reaction of a 1,3-diaryl-propane-1,3-dione with 3-chlorophenyl hydrazine hydrochloride under microwave irradiation (600 watts) for just 3 minutes afforded the corresponding 1-(3-chlorophenyl)-3,5-diaryl-pyrazole in 86% yield. tsijournals.com This contrasts sharply with conventional heating methods that often require several hours of refluxing. tsijournals.com The benefits of this approach include not only speed and efficiency but also a reduction in pollution due to the solvent-free or reduced solvent conditions. tsijournals.com

A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has also been developed using controlled microwave irradiation, highlighting the versatility of this technology for creating related heterocyclic systems in a one-pot manner with short reaction times and often chromatography-free product isolation. rsc.org

Catalyst-Mediated Synthetic Pathways

The use of catalysts can provide milder reaction conditions and improved selectivity in the synthesis of pyrazolidine-3,5-diones.

Cu(II)-tyrosinase enzyme catalysis: A novel and eco-friendly approach utilizes a Cu(II)-tyrosinase enzyme as a catalyst in a one-pot, multi-component synthesis of pyrazolidine-3,5-dione derivatives. nih.govplos.org This method, employing a grindstone technique under mild reaction conditions, has achieved high yields of 84%–96%. nih.govplos.org The proposed mechanism for this Mannich-type reaction involves the initial formation of a Schiff base from an aldehyde and an amine. The pyrazolidine-3,5-dione is preactivated by the Cu(II)-Tyr enzyme to form an enolate anion, which then reacts with the Schiff base to form the final product. nih.gov

Mg(II) acetylacetonate (B107027) catalysis: Another effective catalyst-mediated synthesis employs Mg(II) acetylacetonate in water as the reaction medium. nih.gov This method has been used to synthesize novel pyrazolidine-3,5-dione derivatives with high yields. nih.gov The use of water as a solvent makes this a particularly green and sustainable synthetic route. nih.gov

The following table provides a comparative overview of these catalytic methods.

| Catalyst | Method | Reaction Conditions | Yield | Reference |

| Cu(II)-tyrosinase | Grindstone | Mild | 84%–96% | nih.govplos.org |

| Mg(II) acetylacetonate | - | Water medium | High | nih.gov |

Electrochemical Anodic N-N Bond Formation and Other Metal-Free Oxidative Methods

Electrochemical synthesis represents a sustainable and safe approach to forming the crucial N-N bond in pyrazolidine-3,5-diones. scite.aicolab.wsnih.govacs.orgbohrium.com This method offers an alternative to the classic condensation reactions that often use toxic and commercially limited N,N'-diaryl hydrazines. nih.gov

In this electrochemical approach, readily accessible dianilides are used as precursors. nih.gov Through anodic oxidation, an N-N bond is formed via a dehydrogenative coupling mechanism. scite.aicolab.wsacs.orgbohrium.com The electroconversion is typically conducted in a simple undivided cell under constant-current conditions. nih.gov Cyclovoltammetric and synthetic studies have provided insights into the reaction mechanism, suggesting that the N-N bond formation proceeds through a diradical intermediate. scite.aicolab.wsacs.orgbohrium.com

In addition to electrochemical methods, other metal-free oxidative approaches have been developed. One such method involves the use of PIDA (phenyliodine diacetate) as an oxidant to mediate the dehydrogenative N-N bond formation from easily accessible dianilide precursors. researchgate.net This protocol is characterized by its mild reaction conditions, good functional group tolerance, and scalability. researchgate.net Base-promoted aerobic oxidation under metal-free conditions has also been developed for the synthesis of related fused 1,3,5-triazines, showcasing a move towards more sustainable oxidative methodologies. dntb.gov.ua

The following table summarizes key aspects of these advanced oxidative methods.

| Method | Precursor | Key Features | Reference |

| Electrochemical Anodic Oxidation | Dianilides | Sustainable, avoids toxic hydrazines, undivided cell | nih.gov |

| PIDA-mediated Oxidation | Dianilides | Metal-free, mild conditions, scalable | researchgate.net |

One-Pot Multicomponent Reactions for Enhanced Efficiency and Diversity

The synthesis of the pyrazolidine-3,5-dione core, including the specific 1-(3-chlorophenyl) derivative, can be efficiently achieved through one-pot multicomponent reactions (MCRs). MCRs are highly valued in synthetic chemistry for their ability to combine three or more reactants in a single operation, leading to complex molecules with high atom economy and procedural simplicity. mdpi.com This approach avoids the need to isolate intermediates, thereby saving time, solvents, and resources.

A common strategy for synthesizing 1-aryl-pyrazolidine-3,5-diones involves the condensation of a substituted hydrazine, such as 1-(3-chlorophenyl)hydrazine, with a malonic acid derivative, typically diethyl malonate. researchgate.netjscimedcentral.com The reaction is often catalyzed to drive the cyclization and formation of the heterocyclic ring. Various catalysts and conditions have been explored to optimize these syntheses, including the use of Mg(II) acetylacetonate in water, which presents a green chemistry approach. nih.gov Another novel method involves a metal-free oxidative dehydrogenative N-N bond formation from dianilide precursors. researchgate.net

The efficiency of MCRs is further enhanced by incorporating a third component, such as an aldehyde or ketone, which can react at the C4 position of the pyrazolidine-3,5-dione ring in the same pot. This leads directly to more complex and diverse scaffolds. For instance, a one-pot, three-component reaction of a hydrazine, diethyl malonate, and an aromatic aldehyde can yield 4-arylidene-pyrazolidine-3,5-dione derivatives. researchgate.net The use of ultrasonic conditions has also been shown to facilitate catalyst-free, one-pot synthesis of related fused heterocyclic systems in aqueous media, achieving high yields in short reaction times. researchgate.net

Table 1: Examples of One-Pot Reactions for Pyrazolidine-3,5-dione Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Phenylhydrazine | Diethyl Malonate | Aromatic Aldehydes | Imidazole / Sonication in Water | 4-Arylidinepyrazolidinediones | researchgate.net |

| Hydrazine Hydrate | Diethyl Malonate | - | Acetic Acid | Pyrazolidine-3,5-dione | asianpubs.org |

| Substituted Hydrazines | Diethyl Malonate | - | Mg(II) acetylacetonate / Water | 1-Aryl-pyrazolidine-3,5-diones | nih.gov |

| Aromatic Aldehydes | Barbituric Acid | Ethyl Acetoacetate, Hydrazine Hydrate, Ammonium (B1175870) Acetate | Ultrasonication / Water | Fused Pyrazolopyridopyrimidine-diones | researchgate.net |

Strategies for Chemical Derivatization of this compound

Modifications at the Pyrazolidine-3,5-dione Ring System

The pyrazolidine-3,5-dione ring offers several sites for chemical modification, with the C4 position being the most reactive and commonly targeted. The acidity of the methylene (B1212753) protons at the C4 position, enhanced by the adjacent dicarbonyl groups, facilitates a variety of condensation and substitution reactions. pharmacy180.com

A primary method for C4-functionalization is the Knoevenagel condensation with various aldehydes and ketones. This reaction introduces a substituted methylene group (=CHR) at the C4 position. For example, reacting 1-(3-substituted-phenyl)pyrazolidine-3,5-dione with aromatic aldehydes yields 4-arylidene derivatives. nih.govnih.gov These derivatives can serve as intermediates for further transformations.

Beyond condensation, the C4 position can be alkylated or acylated. The acidity of the C4-protons is a key factor; eliminating the acidic proton by creating 4,4-dialkyl derivatives can significantly alter the compound's chemical properties. pharmacy180.com

Table 2: Representative C4-Modifications of the Pyrazolidine-3,5-dione Ring

| Reagent | Reaction Type | Resulting Functional Group at C4 | Reference |

| Aromatic Aldehydes | Knoevenagel Condensation | 4-Arylidene | nih.govnih.gov |

| Alkyl Halides | Alkylation | 4-Alkyl / 4,4-Dialkyl | pharmacy180.comscribd.com |

| Formaldehyde (B43269), Secondary Amine | Mannich Reaction | 4-((Dialkylamino)methyl) | researchgate.net |

Substitution Pattern Variations on the Chlorophenyl Moiety

Modifying the substitution pattern on the 1-(3-chlorophenyl) moiety represents another avenue for derivatization, although it is generally a less common approach than modification of the heterocyclic ring. These strategies can be categorized into two main types: synthesis from differently substituted starting materials or direct modification of the existing chlorophenyl ring.

The most straightforward method is to begin the synthesis with an analog of 3-chlorophenylhydrazine that contains additional substituents. This allows for precise control over the substitution pattern on the phenyl ring.

Introduction of Additional Functional Groups for Scaffold Diversification

Diversification of the this compound scaffold can be achieved by introducing a wide range of additional functional groups. This strategy aims to create a library of compounds with varied structural features. ontosight.ai

One effective method is the Mannich reaction, which introduces an aminomethyl group, typically at the C4 position. For instance, reacting a pyrazolidine-3,5-dione with formaldehyde and a secondary amine like diethylamine (B46881) yields a Mannich base, introducing both alkyl and amino functionalities. researchgate.net

Another approach involves linking the pyrazolidine-3,5-dione core to other heterocyclic systems. This can be accomplished by preparing a derivative, such as a 2-chloromethyl benzimidazole, and subsequently reacting it with a phenylhydrazine and diethyl malonate to form a pyrazolidine-3,5-dione-substituted benzimidazole. asianpubs.orgresearchgate.net Such molecular hybridization can lead to novel chemical entities.

Derivatization is not limited to the carbon framework. The nitrogen atoms of the pyrazolidine (B1218672) ring can also be sites for substitution, although the N1 position is already occupied by the 3-chlorophenyl group. The N2 position could potentially be substituted, leading to 1,2-disubstituted pyrazolidine-3,5-diones. Furthermore, the keto groups of the dione (B5365651) system offer possibilities for reactions, although this is less common as it disrupts the core structure. The use of specialized derivatization reagents, such as those targeting hydroxyl groups or creating triazole adducts, can also be applied to introduce diverse functionalities, depending on the specific groups present on the scaffold. nih.govnih.gov

Structural Characterization and Spectroscopic Analysis of 1 3 Chlorophenyl Pyrazolidine 3,5 Dione and Its Derivatives

Application of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the characterization of 1-(3-Chlorophenyl)pyrazolidine-3,5-dione and its derivatives, IR spectra provide valuable information about the key structural features. The pyrazolidine-3,5-dione (B2422599) ring is characterized by the presence of two carbonyl groups (C=O) and an N-H bond, while the chlorophenyl group exhibits characteristic aromatic and C-Cl absorptions. jscimedcentral.com

The IR spectra of pyrazolidine-3,5-dione derivatives typically show strong absorption bands corresponding to the stretching vibrations of the dicarbonyl groups in the range of 1700-1740 cm⁻¹. jscimedcentral.com The N-H stretching vibration of the amide within the ring is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations from the chlorophenyl ring are typically observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1300-1400 cm⁻¹ range. The presence of the chlorine atom on the phenyl ring would be indicated by a C-Cl stretching band in the fingerprint region, typically between 700-800 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| N-H (Amide) | Stretch | 3100 - 3300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Amide) | Stretch | 1700 - 1740 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1300 - 1400 |

| C-Cl | Stretch | 700 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual protons and carbon atoms. researchgate.net

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons of the methylene (B1212753) group (CH₂) in the pyrazolidine (B1218672) ring are expected to produce a singlet at approximately 3.5-4.0 ppm. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically in the range of 10-12 ppm. The aromatic protons of the 3-chlorophenyl group would exhibit a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) due to their different chemical environments and spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the pyrazolidine-3,5-dione ring are expected to resonate at the downfield region of the spectrum, typically between 165-175 ppm. jscimedcentral.com The methylene carbon (CH₂) of the ring would appear at approximately 40-50 ppm. The carbon atoms of the 3-chlorophenyl ring would show multiple signals in the aromatic region (115-140 ppm), with the carbon atom attached to the chlorine atom showing a characteristic chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR |

| Proton | Predicted δ (ppm) |

| CH₂ | 3.5 - 4.0 (s) |

| Aromatic-H | 7.0 - 8.0 (m) |

| N-H | 10.0 - 12.0 (br s) |

s = singlet, br s = broad singlet, m = multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net For this compound (C₉H₇ClN₂O₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of chlorine-containing compounds.

The fragmentation of pyrazolidine-3,5-dione derivatives often involves the cleavage of the heterocyclic ring. Common fragmentation pathways could include the loss of carbon monoxide (CO), the cleavage of the N-N bond, and the fragmentation of the chlorophenyl group. Analysis of these fragment ions provides valuable information for confirming the structure of the parent molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 210 | Molecular Ion |

| [M+2]⁺ | 212 | Isotope Peak due to ³⁷Cl |

| [M-CO]⁺ | 182 | Loss of Carbon Monoxide |

| [C₆H₄Cl]⁺ | 111 | 3-Chlorophenyl cation |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound, thereby confirming its molecular formula. researchgate.net For this compound, with a molecular formula of C₉H₇ClN₂O₂, the theoretical percentages of carbon, hydrogen, chlorine, nitrogen, and oxygen can be calculated. The experimentally determined percentages from elemental analysis should closely match these theoretical values to confirm the purity and identity of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₉H₇ClN₂O₂)

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 51.32 |

| Hydrogen | H | 1.01 | 3.35 |

| Chlorine | Cl | 35.45 | 16.83 |

| Nitrogen | N | 14.01 | 13.30 |

| Oxygen | O | 16.00 | 15.19 |

Advanced Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govnih.gov This approach is crucial for understanding the mechanism of action and for the rational design of more potent analogues of 1-(3-Chlorophenyl)pyrazolidine-3,5-dione.

The process involves preparing a three-dimensional structure of the target protein and the ligand. Molecular docking algorithms then explore various possible conformations of the ligand within the protein's binding pocket, calculating a scoring function to estimate the binding affinity. nih.gov For pyrazolidine-3,5-dione (B2422599) derivatives, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netrsc.org For instance, studies on similar heterocyclic compounds often reveal that the carbonyl groups of the dione (B5365651) ring act as hydrogen bond acceptors, while the phenyl ring engages in hydrophobic or π-π stacking interactions. rsc.org Molecular dynamics (MD) simulations are often employed post-docking to confirm the stability of the predicted binding mode over time. researchgate.netplos.org

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Farnesoid X receptor | Pyrazolidine-3,5-dione scaffold | - | Arg331, His447 | Hydrogen Bond |

| Met328, Ile335 | Hydrophobic | |||

| Pancreatic α-amylase | Thiazolo[3,2-a]pyridine derivative | -7.43 | Asp197, Asp300 | Hydrogen Bond |

| Trp59, Tyr62 | Hydrophobic | |||

| B-RAF Kinase | Diaryl urea (B33335) derivative | - | Cys532, Phe583 | Hydrogen Bond |

Note: This table presents representative data from studies on related compounds to illustrate typical findings from molecular docking simulations.

Virtual Screening Techniques for Identifying Novel Analogues and Biological Activities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active compound like this compound.

In a typical workflow, a pharmacophore model is generated based on the key structural features of the pyrazolidine-3,5-dione scaffold required for biological activity. mdpi.com This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings, is then used to filter large compound databases. nih.gov The resulting hits are then subjected to further analysis, such as molecular docking, to refine the selection and prioritize candidates for synthesis and biological evaluation. nih.govmdpi.com This approach has successfully led to the identification of novel pyrazolidine-3,5-dione derivatives with potent activities, such as agonists for the Farnesoid X receptor (FXR). nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. mdpi.comnih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and conformational flexibility. nih.gov Furthermore, DFT can be used to calculate thermodynamic properties, offering insights into the stability of the molecule. nih.gov The results from these quantum chemical calculations are crucial for interpreting experimental data and for parameterizing molecular mechanics force fields used in docking and molecular dynamics simulations. rug.nl

| Parameter | Method/Basis Set | Calculated Value |

| Total Energy | B3LYP/6-311G | (Typical value in Hartrees) |

| Dipole Moment | B3LYP/6-311G | (Typical value in Debye) |

| C=O Bond Length | B3LYP/6-311G | ~1.22 Å |

| N-N Bond Length | B3LYP/6-311G | ~1.40 Å |

| C-Cl Bond Length | B3LYP/6-311G** | ~1.75 Å |

Note: The values in this table are representative estimates for a pyrazolidine-dione structure based on general chemical knowledge and are illustrative of the outputs from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Electronic Structure Investigations

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the reactivity of chemical species. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting molecules. bhu.ac.in

For this compound, FMO analysis reveals the distribution of electron density and identifies the most probable sites for electrophilic and nucleophilic attack. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties; a large gap implies high stability and low reactivity. bhu.ac.inresearchgate.net These calculations help in understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

| Ionization Potential | 6.5 to 7.5 |

| Electron Affinity | 1.0 to 2.0 |

Note: This table contains typical energy values for organic molecules of this type as determined by FMO analysis and serves as an illustrative example.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

In the context of this compound, NBO analysis can quantify the stabilization energy associated with specific orbital interactions. For example, it can reveal interactions between the lone pair (n) orbitals of oxygen or nitrogen atoms and the antibonding (π) orbitals of adjacent carbonyl or phenyl groups. acadpubl.eu These interactions, often referred to as n→π or π→π* transitions, are crucial for stabilizing the molecular structure. researchgate.net The magnitude of the stabilization energy (E(2)) indicates the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netslideshare.net The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. nih.gov

To develop a QSAR model for pyrazolidine-3,5-dione derivatives, a dataset of compounds with known biological activities is required. researchgate.net For each compound, a set of molecular descriptors—such as physicochemical (e.g., logP), electronic (e.g., partial charges), and topological (e.g., connectivity indices) descriptors—is calculated. nih.gov Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Investigations into the Biological Activities and Pharmacological Potential of this compound Remain Largely Undocumented in Publicly Available Research

Despite the broad interest in the pharmacological properties of pyrazolidine-3,5-dione derivatives, a thorough review of available scientific literature reveals a significant scarcity of studies focused specifically on the compound this compound. Consequently, detailed information regarding its antimicrobial and anticancer activities, as outlined for discussion, is not available in the public domain.

The pyrazolidine-3,5-dione core structure is a recognized pharmacophore, and numerous derivatives have been synthesized and evaluated for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Research in this area often involves modifications at various positions of the pyrazolidine (B1218672) ring to enhance potency and selectivity.

However, specific non-clinical research data on the biological and pharmacological potential of this compound, including its effects on various bacterial and fungal strains, as well as its cytotoxic and antiproliferative activities against cancer cell lines, are not documented in the accessible scientific literature. Investigations into its mechanisms of action, such as the induction of apoptosis and cell cycle modulation, have also not been specifically reported for this compound.

Therefore, it is not possible to provide a detailed, evidence-based article on the antimicrobial and anticancer activities of this compound that adheres to the requested scientific rigor and specificity at this time. The field of medicinal chemistry is vast and ever-evolving, and while many pyrazolidine-3,5-dione derivatives have been explored, this particular compound appears to be an area with limited to no published research.

Future research may shed light on the potential therapeutic applications of this compound, but for now, a comprehensive analysis of its biological activities remains an open area for scientific investigation.

Investigations into Biological Activities and Pharmacological Potential Non Clinical Research

Enzyme Inhibition Studies

The 1-(3-Chlorophenyl)pyrazolidine-3,5-dione scaffold has been a focal point of research into enzyme inhibition, demonstrating a broad spectrum of activity against enzymes crucial for the survival and proliferation of bacteria, mycobacteria, and certain plants. Additionally, its inhibitory effects on enzymes involved in inflammatory processes have been explored.

A significant area of investigation for pyrazolidine-3,5-dione (B2422599) derivatives has been their ability to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, a critical pathway for bacterial survival. Research has identified this class of compounds as inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), with some derivatives also showing activity against UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramate:L-alanine ligase (MurC).

One study detailed a series of 3,5-dioxopyrazolidines, including 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides, which demonstrated inhibitory activity against MurA, MurB, and MurC enzymes from both Escherichia coli and Staphylococcus aureus. The inhibitory concentrations (IC50) for these compounds were found to be in the low micromolar range, indicating potent activity.

| Compound Class | Target Enzyme | Bacterial Source | IC50 Range (µM) |

|---|---|---|---|

| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides | MurB | Escherichia coli | 4.1 - 6.8 |

| MurB | Staphylococcus aureus | 4.3 - 10.3 | |

| MurA | Escherichia coli | 6.8 - 29.4 | |

| C-4-unsubstituted 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine | MurB | Escherichia coli | 24.5 - 35 |

| MurB | Staphylococcus aureus | 24.5 - 35 | |

| MurC | Escherichia coli | 24.5 - 35 |

The enzymes involved in the essential metabolic pathways of mycobacteria, the causative agents of tuberculosis and other severe infections, represent promising targets for novel antimicrobial agents. Pantothenate synthetase, lysine (B10760008) aminotransferase, and alanine (B10760859) dehydrogenase are all critical for the survival and pathogenesis of these bacteria.

While the pyrazolidine-3,5-dione scaffold has been investigated for various biological activities, specific studies directly linking this compound or its close analogs to the inhibition of mycobacterial pantothenate synthetase, lysine aminotransferase, or alanine dehydrogenase are not prominently available in the reviewed literature. The pantothenate biosynthesis pathway is considered a significant target for the development of new therapeutics against tuberculosis. researchgate.net Similarly, enzymes like lysine ε-aminotransferase and alanine racemase are recognized for their roles in mycobacterial persistence and cell wall synthesis, respectively. nih.govnih.gov However, direct inhibitory data for the specified compound on these particular enzymes has not been found.

Phosphoenolpyruvate (B93156) carboxylase (PEPC) is a vital enzyme in the C4 photosynthetic pathway, which is characteristic of many competitive weed species. Targeting this enzyme offers a strategy for the development of herbicides that are selective for C4 plants, potentially sparing C3 crops.

Research has identified pyrazolidine-3,5-diones as a novel class of molecules with the ability to inhibit C4 PEPC. idrblab.net Through virtual screening and subsequent in vitro validation, a derivative, (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione, which is structurally analogous to this compound, was found to be a potent inhibitor of C4 PEPC with an IC50 value in the submicromolar range. idrblab.net Furthermore, this compound exhibited a significant selectivity for C4 PEPC over its C3 plant counterpart. idrblab.net

| Compound | Target Enzyme | IC50 (µM) | Selectivity Factor (C3 PEPC vs C4 PEPC) |

|---|---|---|---|

| (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione | C4 Phosphoenolpyruvate Carboxylase (PEPC) | Not specified in abstract | Up to 16 |

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. The pyrazolidine-3,5-dione core is a well-known feature in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has continued to explore new derivatives of this scaffold for their potential as more selective and effective COX-2 inhibitors. nih.govnih.gov

| Compound | Target | IC50 (µM) |

|---|---|---|

| 3-(((3-chlorophenyl)amino)methyl)-5-(2-((2,6-dichlorophenyl)amino)benzyl)-1,3,4-oxadiazole-2(3H)-thione | Inflammatory response | 9.0 |

Receptor Modulation

The 3-chlorophenyl group, a key structural feature of this compound, is also present in a class of compounds known as arylpiperazines. These compounds are well-documented for their interactions with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors. The structurally related compound, m-chlorophenylpiperazine (mCPP), which is 1-(3-chlorophenyl)piperazine, has been extensively studied as a serotonin receptor agonist and has shown appreciable affinity for serotonin transporter sites. nih.gov

The structural similarity between the 3-chlorophenyl moiety in this compound and that in mCPP suggests a potential for this pyrazolidine-3,5-dione derivative to interact with serotonin receptors. However, direct experimental evidence from receptor binding assays for this compound is not available in the reviewed scientific literature. The potential for receptor modulation is, at present, a postulation based on structural analogy.

| Compound | Target | Affinity (IC50) |

|---|---|---|

| m-chlorophenylpiperazine (mCPP) | Serotonin Transporter | 230 nM |

Angiotensin II Type 1 (AT1) Receptor Antagonism

Derivatives of pyrazolidine-3,5-dione have been synthesized and evaluated as antagonists for the Angiotensin II Type 1 (AT1) receptor. nih.govnih.gov The design of these compounds was often based on the structure of existing non-peptide AT1 receptor antagonists like irbesartan, with the pyrazolidine-3,5-dione core serving as a replacement for other heterocyclic structures. nih.gov

In competitive binding assays, certain pyrazolidine-3,5-dione derivatives have demonstrated the ability to displace Angiotensin II from its specific binding sites on the AT1 receptor. nih.gov The most successful of these compounds have shown high affinity for the AT1 receptor and good selectivity over the AT2 receptor, leading to potent in vitro antagonist activity. nih.gov Structural analyses, including X-ray crystallography, have been employed to understand the molecular conformation of these antagonists and their interaction with the receptor. nih.gov

Farnesoid X Receptor (FXR) Agonism and Selective Bile Acid Receptor Modulation (SBARMs)

The farnesoid X receptor (FXR) is a nuclear receptor activated by bile acids that plays a key role in regulating bile acid, lipid, and glucose metabolism. researchgate.netnih.govnih.gov Agonists of FXR are being investigated as potential treatments for various gastrointestinal and metabolic diseases. nih.govnih.gov

Through virtual screening techniques, a novel pyrazolidine-3,5-dione based scaffold was identified as a partial or full agonist of FXR. nih.govdrugbank.com A series of derivatives based on this scaffold were then synthesized and evaluated for their agonistic activity against FXR using a cell-based luciferase transactivation assay. nih.govdrugbank.com Many of these compounds exhibited agonistic properties, with several showing lower EC50 values than the reference drug chenodeoxycholic acid (CDCA). nih.govdrugbank.com This novel structural scaffold has opened a new avenue for the discovery of potent and selective FXR partial and full agonists, which are also referred to as selective bile acid receptor modulators (SBARMs). nih.govdrugbank.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a well-established target for antidiabetic drugs, as it is a key regulator of glucose utilization, lipid metabolism, and energy homeostasis. nih.govnih.gov The thiazolidinedione class of drugs, for example, exerts its insulin-sensitizing effects through PPARγ activation. nih.gov

Non-thiazolidinedione compounds, including derivatives of pyrazolidine-3,5-dione, have been investigated as ligands for PPARγ. nih.gov Research has shown that certain non-thiazolidinedione PPARγ agonists can effectively improve hyperglycemia and hypertriglyceridemia in vivo. nih.gov The potential for selective modulation of PPARγ could lead to the development of new drugs that can manage both diabetes and obesity with fewer side effects than current PPARγ modulators. nih.gov

Other Pharmacological Activities Investigated in Pre-Clinical Models

Anti-inflammatory and Analgesic Effects (in vivo animal models)

The anti-inflammatory and analgesic properties of pyrazolidine-3,5-dione derivatives have been a subject of pharmacological investigation. nih.gov Some of these compounds have demonstrated antinociceptive effects in animal models, such as the mouse hot-plate test, which measures response to a thermal pain stimulus. nih.govscispace.com The efficacy of certain derivatives has been compared to that of morphine. nih.govscispace.com

Mechanistic studies suggest that the analgesic action of some of these compounds may involve the noradrenergic and/or serotoninergic systems. nih.govscispace.com In addition to activity against thermal pain, some derivatives have also shown efficacy in models of chemical-induced pain, like the abdominal constriction test. nih.govscispace.com

Antidiabetic and Anti-Hyperglycemic Activities (e.g., via PPARγ interaction)

The role of pyrazolidine-3,5-dione derivatives in managing diabetes and high blood sugar has been explored, largely due to their interaction with PPARγ. nih.govresearchgate.net As PPARγ agonists, these compounds have the potential to improve insulin (B600854) sensitivity and glucose tolerance. nih.govresearchgate.net

In animal models of diabetes, such as ob/ob mice, treatment with non-thiazolidinedione PPARγ agonists has been shown to reduce hyperglycemia, hyperinsulinemia, and hyperlipidemia. nih.gov Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) in these models have demonstrated a significant improvement in the insulin resistance state following treatment. nih.gov Dual PPARα/γ agonists are of particular interest as they can simultaneously regulate both carbohydrate and lipid metabolism. mdpi.com

Antitubercular Activity (in vitro against Mycobacterium tuberculosis)

Several studies have evaluated pyrazole (B372694) and pyrazolidine-3,5-dione derivatives for their in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govresearchgate.netnih.gov These investigations have identified novel compounds with significant antitubercular effects. nih.govresearchgate.net

For instance, certain 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have shown pronounced antitubercular activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to the first-line anti-TB drug isoniazid. nih.gov Structure-activity relationship (SAR) studies have indicated that specific substitutions on the pyrazole ring are crucial for antimycobacterial activity. For example, a para-chlorophenyl substitution at the first position of the pyrazole ring has been identified as a key feature for a highly active scaffold. nih.gov Some of these compounds have also been found to act synergistically with existing anti-TB drugs like isoniazid. nih.gov

Neuroprotective Effects

The neuroprotective potential of pyrazolidine-3,5-dione derivatives has been a subject of scientific interest. This class of compounds is recognized for a wide range of pharmacological activities, including neuroprotective effects. researchgate.net Research into related pyrazolone (B3327878) derivatives has indicated potential in mitigating neuroinflammation. For instance, certain pyrazolone compounds have been shown to ameliorate the elevation of inflammatory mediators and oxidative stress induced by pentylenetetrazole (PTZ), a compound used to model seizures in laboratory settings. nih.gov One particular pyrazolone derivative demonstrated a notable neuroprotective effect by inhibiting neuroinflammatory mediators such as TNF-α and NF-κB. nih.gov While these findings on related heterocyclic structures are promising, specific studies focusing on the neuroprotective effects of this compound are not extensively documented in the current body of scientific literature. Further research is required to determine if this specific compound shares the neuroprotective potential observed in the broader pyrazolidine-3,5-dione and pyrazolone classes. researchgate.netnih.gov

Antiviral Activity (e.g., against PPRV)

Peste des Petits Ruminants Virus (PPRV) is a highly contagious and fatal disease primarily affecting small ruminants. semanticscholar.org While vaccines are available, their heat-sensitive nature can limit their effectiveness in warmer climates, highlighting the need for effective antiviral agents. semanticscholar.org

The broader class of pyrazole-based scaffolds has been investigated for potential antiviral properties against various pathogens. nih.gov For example, a series of 4-substituted pyrazole derivatives have been synthesized and evaluated for their antiviral efficacy against the Newcastle disease virus (NDV), a virus that causes a contagious disease in poultry. nih.gov In these studies, some pyrazole derivatives demonstrated significant protection against NDV. nih.gov Specifically, a hydrazone derivative and a thiazolidinedione derivative provided 100% protection against the virus in experimental settings. nih.gov

However, there is a lack of specific research into the antiviral activity of this compound, particularly against PPRV. While the pyrazole core structure shows promise in the development of antiviral agents, dedicated studies are necessary to ascertain whether this compound possesses any efficacy against PPRV or other viral pathogens.

Larvicidal and Antifeedant Activities

Research into pyrazolidine-3,5-dione derivatives has revealed their potential in agricultural applications as insecticides. researchgate.net A study investigating the insecticidal activity of several 3,5-pyrazolidinedione derivatives against the cotton leafworm, Spodoptera littoralis, demonstrated that these compounds possess larvicidal properties.

One of the tested compounds, 4-(4`-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione, which is structurally related to this compound, exhibited significant insecticidal activity. researchgate.net This compound was particularly effective against the 2nd instar larvae of S. littoralis. researchgate.net The study also noted that the insecticidal effects were more pronounced in a feeding bioassay compared to a dipping method, suggesting antifeedant properties may also contribute to its efficacy. researchgate.net The 2nd instar larvae were found to be more susceptible to these compounds than the 4th instar larvae. researchgate.net

The following table summarizes the larvicidal activity of 4-(4`-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione against different larval stages of S. littoralis.

Larvicidal Activity of a Related Pyrazolidine-3,5-dione Derivative

| Larval Stage | Bioassay Method | LC50 (mg/L) after 48h | LC50 (mg/L) after 72h |

|---|---|---|---|

| 2nd Instar | Feeding | 3.23 | 0.619 |

| 2nd Instar | Dipping | 36.04 | 28.69 |

| 4th Instar | Feeding | 141.33 | 76.12 |

| 4th Instar | Dipping | 26.94 | 12.29 |

While these findings on a related compound are encouraging, direct studies on the larvicidal and antifeedant activities of this compound are needed to confirm its potential in pest management.

Anticonvulsant and Sedative Activities

The pyrazolidine-3,5-dione scaffold has been identified as having promise for the development of anticonvulsant agents. researchgate.netscilit.com A study on novel derivatives of 2,6-dimethyl-1,4-dihydropyridine-3,5-yl-bis[carbonyl-2-(phenyl)]pyrazolidine-3,5-diones revealed significant anticonvulsant activities in two different models of induced convulsions: the Maximal Electroshock (MES) and the Pentylenetetrazole (PTZ) methods. researchgate.net All of the tested derivatives in this study showed noteworthy anticonvulsant effects at doses of 200 mg/kg and 400 mg/kg. researchgate.net

In the same study, the sedative activities of these pyrazolidine-3,5-dione derivatives were also assessed using locomotor activity and anxiolytic models. researchgate.net However, none of the tested compounds exhibited sedative effects that were comparable to the standard drugs used in the evaluation. researchgate.net

The following table presents the anticonvulsant activity of some of the studied pyrazolidine-3,5-dione derivatives in the MES model.

Anticonvulsant Activity of Pyrazolidine-3,5-dione Derivatives in MES Model

| Compound | Dose (mg/kg) | Mean Onset of Convulsion (s) | Mean Duration of Tonic Hind Limb Extension (s) |

|---|---|---|---|

| Control | - | 1.83 | 14.16 |

| Standard (Phenytoin) | 25 | 6.16 | 0.00 |

| Derivative 3A | 200 | 4.66 | 4.83 |

| Derivative 3A | 400 | 5.50 | 3.66 |

| Derivative 3B | 200 | 5.33 | 2.50 |

| Derivative 3B | 400 | 6.00 | 1.33 |

| Derivative 3C | 200 | 4.83 | 4.16 |

| Derivative 3C | 400 | 5.66 | 3.16 |

| Derivative 3D | 200 | 4.50 | 5.33 |

| Derivative 3D | 400 | 5.33 | 4.16 |

While these results from related derivatives suggest that the pyrazolidine-3,5-dione core is a viable scaffold for developing anticonvulsant agents, specific research on this compound is required to determine its specific anticonvulsant and sedative profile.

Structure Activity Relationship Sar Studies of 1 3 Chlorophenyl Pyrazolidine 3,5 Dione Derivatives

Influence of Substitution Patterns on Biological Activity

The biological activity of pyrazolidine-3,5-dione (B2422599) derivatives is significantly influenced by the nature and position of substituents on the core structure. The dicarbonyl function at the 3rd and 5th positions is a key feature, enhancing the acidity of the hydrogen atom at the 4th position, which is closely related to their pharmacological activities. pharmacy180.com

Research has shown that substitutions on the phenyl ring attached to the pyrazolidine-3,5-dione core can modulate activity. For instance, the presence of a chloro group at the para position of the phenyl ring has been associated with good antibacterial activity. jscimedcentral.com Similarly, the introduction of nitro and chloro groups at the para position of the phenyl ring can lead to optimal anti-inflammatory activity. jscimedcentral.com

Furthermore, the acidity of the proton at the 4th position of the pyrazolidine-3,5-dione ring plays a crucial role. Decreasing or eliminating this acidity, for example, by replacing the hydrogen with a methyl group, has been shown to abolish anti-inflammatory activity. pharmacy180.com Conversely, a significant increase in acidity can lead to a decrease in anti-inflammatory and sodium-retaining activities, while enhancing other properties like the uricosuric effect. pharmacy180.com

The nature of the substituent at the 4th position also dictates the type of biological activity observed. For example, the presence of a keto group in the γ-position of a butyl side chain is a feature of active compounds. pharmacy180.com The substitution of a 2-phenylthioethyl group at this position has been linked to antigout activity. pharmacy180.com

Table 1: Influence of Substitution on the Biological Activity of Pyrazolidine-3,5-dione Derivatives

| Compound ID | Substitution on Phenyl Ring | Substitution at 4th Position | Observed Biological Activity |

| RS-4 | p-Chloro | - | Good antibacterial activity jscimedcentral.com |

| RS-6 | p-Nitro | - | Significant anti-inflammatory activity jscimedcentral.com |

| RS-9 | p-Nitro | - | Significant anti-inflammatory activity jscimedcentral.com |

| RS-10 | p-Chloro | - | Significant anti-inflammatory and good antibacterial activity jscimedcentral.com |

| - | - | 4,4-dialkyl | Abolished anti-inflammatory activity pharmacy180.com |

| - | - | γ-hydroxy-n-butyl | Pronounced uricosuric activity, less anti-inflammatory effect pharmacy180.com |

| - | - | 2-phenylthioethyl | Antigout activity pharmacy180.com |

Impact of Aromatic Ring Substitutions on Pharmacological Profiles

Substitutions on the aromatic rings of pyrazolidine-3,5-dione derivatives can have a profound impact on their pharmacological profiles. The position of these substituents is a key determinant of activity.

Studies on phenylbutazone (B1037), a well-known pyrazolidine-3,5-dione derivative, have shown that meta-substitution on the aryl rings generally results in inactive compounds. pharmacy180.com In contrast, para-substitution with groups such as methyl, chloro, nitro, or hydroxyl on one or both of the phenyl rings tends to retain the biological activity. pharmacy180.com

The nature of the aromatic ring itself can also influence the developability of a compound. Increasing the number of carboaromatic rings has been shown to have a more detrimental effect on properties like solubility and lipophilicity compared to heteroaromatic rings. nih.gov Specifically, increasing the count of aromatic rings can negatively affect human bioavailability. nih.gov

Furthermore, the introduction of different substituents can lead to varied biological activities. For instance, in a series of 1,3,5-triazine (B166579) derivatives, a weakly deactivating fluorine substituent on an indole (B1671886) ring resulted in high affinity for the 5-HT7 receptor. mdpi.com Conversely, larger substituents at the same position led to a loss of activity. mdpi.com

Table 2: Effect of Aromatic Ring Substitution on Phenylbutazone Activity

| Substitution Position | Effect on Biological Activity |

| meta | Generally inactive compounds pharmacy180.com |

| para (e.g., -CH3, -Cl, -NO2, -OH) | Activity is retained pharmacy180.com |

Role of Chirality and Stereochemistry in Biological Efficacy

Chirality, or the "handedness" of a molecule, is a critical factor in the biological efficacy of many drugs, as biological targets like enzymes and receptors are themselves chiral. mdpi.comjuniperpublishers.com This means that different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significantly different pharmacological activities. nih.govscispace.com

The interaction between a drug and its biological target often requires a precise three-dimensional fit. scispace.com One enantiomer, often referred to as the "eutomer," may bind effectively to the target and elicit the desired therapeutic response, while the other, the "distomer," may be less active or even inactive. mdpi.com In some cases, the distomer can be responsible for undesirable side effects. juniperpublishers.com

The stereochemistry of a molecule can influence not only its binding to a target but also its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For example, stereoselective metabolism can lead to different pharmacokinetic profiles for the enantiomers of a drug administered as a racemic mixture. juniperpublishers.comscispace.com

In the context of pyrazolidine-3,5-dione derivatives, while specific studies on the chirality of 1-(3-Chlorophenyl)pyrazolidine-3,5-dione are not detailed in the provided results, the general principles of stereochemistry in drug action are highly relevant. The presence of stereogenic centers in derivatives of this compound would necessitate the evaluation of the individual stereoisomers to identify the most potent and safe therapeutic agent. For instance, in a study of 3-Br-acivicin and its derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.govnih.gov

Correlation between Lipophilicity and Enzyme Inhibition Potency

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key physicochemical property that influences a drug's ability to cross biological membranes and interact with its target. In the case of pyrazolidine-3,5-dione derivatives, a correlation between lipophilicity and their potency as enzyme inhibitors has been observed.

A study on the interaction of 3,5-pyrazolidine-dione drugs with f-Met-Leu-Phe receptors on human neutrophils found that the potency of these compounds as antagonists was correlated with their apparent octanol-buffer partition coefficients. nih.gov This suggests that more lipophilic compounds in this series were better able to interact with the receptor. The most potent antagonist identified in this study, 1,2-diphenyl-4-(3-(1-naphthyl)-propyl)-3,5-pyrazolidine-dione (DPN), was noted for its high lipophilicity. nih.gov

However, the relationship between lipophilicity and biological activity is not always straightforward. In some cases, lipophilicity is just one of several factors that influence a compound's activity. For instance, in a study of anticancer dipyridothiazines with 1,2,3-triazole substituents, the correlation between the relative lipophilicity parameter and molecular descriptors and ADME parameters was only moderate. mdpi.com This indicates that other factors, such as molecular conformation and ionic interactions, also play a significant role. mdpi.com

Table 3: Lipophilicity and Potency of 3,5-Pyrazolidinedione Derivatives as f-Met-Leu-Phe Receptor Antagonists

| Compound | Apparent Octanol-Buffer Partition Coefficient | Potency as Antagonist |

| 1,2-diphenyl-4-(3-(1-naphthyl)-propyl)-3,5-pyrazolidine-dione (DPN) | High (Implied) | Most potent nih.gov |

| Other 3,5-Ps | Variable | Potency correlated with partition coefficient nih.gov |

Insights from Computational SAR Analyses

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights into the SAR of this compound derivatives. These in silico approaches can help to predict the biological activity of new compounds and to understand the molecular basis of their interactions with biological targets.

Virtual screening and subsequent in vitro validation have been used to identify pyrazolidine-3,5-diones as a new class of inhibitors for phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in C4 plants. nih.gov This approach led to the discovery of (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione as a potent inhibitor. nih.gov A systematic variation of substituents in this compound class allowed for the derivation of a qualitative structure-activity relationship, guiding the design of more potent and selective herbicides. nih.gov

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to investigate the efficacy of pyrazole (B372694) derivatives as acetylcholinesterase inhibitors. nih.gov These models can provide detailed information about the steric and electrostatic fields around the molecules that are important for their biological activity.

Molecular docking simulations can be used to predict the binding mode of a ligand within the active site of a target protein. This information can help to explain the observed SAR and to design new derivatives with improved binding affinity. Molecular dynamics (MD) simulations can further be used to assess the stability of the ligand-protein complex over time. nih.gov

Mechanistic Investigations of Biological Action

Molecular Mechanisms of Enzyme Inhibition

Derivatives of the pyrazolidine-3,5-dione (B2422599) scaffold have been identified as inhibitors of several critical enzymes. The nature of this inhibition often involves specific binding interactions within the enzyme's active or allosteric sites.

One area of significant findings is in cancer research, where certain derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinase 9 (CDK-9). researchgate.net CDK-9 is a key enzyme involved in the regulation of transcription, and its inhibition is a target for cancer therapy. A 3,5-diaminopyrazole-1-carboxamide (B2430535) derivative, for instance, has been identified as a potent CDK-9 inhibitor with an IC50 value of 0.16 µM. researchgate.net

In the field of antibacterial research, substituted 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione (B14270674) derivatives have been reported as inhibitors of enzymes crucial for bacterial cell wall biosynthesis. researchgate.net Specifically, these compounds target MurB (UDP-N-acetylenolpyruvyl glucosamine (B1671600) reductase), with some also showing activity against MurA and MurC enzymes. researchgate.net These enzymes are essential for the formation of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net

Furthermore, pyrazolidine-3,5-diones have been identified as a new class of inhibitors for phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway of many plants. nih.gov This discovery highlights the potential for this chemical scaffold to be developed into selective herbicides. nih.gov Another related scaffold, pyrazolo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazin-2-thioxo-4-ones, has been shown to inhibit thymidine (B127349) phosphorylase (TP), an enzyme that promotes tumor growth. nih.gov Kinetic studies revealed that the most potent of these compounds acts as a non-competitive inhibitor, suggesting it binds to a site distinct from the substrate binding site. nih.gov

| Enzyme Target | Inhibitor Class | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinase 9 (CDK-9) | Pyrazolidine-3,5-dione derivatives | Potent inhibition with IC50 values in the sub-micromolar range, targeting a key transcriptional regulator. | researchgate.net |

| MurB Enzyme | 4-alkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-diones | Inhibition of an essential enzyme in the bacterial peptidoglycan biosynthesis pathway. | researchgate.net |

| Phosphoenolpyruvate Carboxylase (PEPC) | Pyrazolidine-3,5-diones | Inhibition of a key enzyme in the C4 photosynthetic pathway. | nih.gov |

| Thymidine Phosphorylase (TP) | Pyrazolo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazine derivatives | Non-competitive inhibition, suggesting binding to an allosteric site. | nih.gov |

Elucidation of Receptor Binding Modes and Activation Pathways

Compounds possessing the 3,5-pyrazolidinedione ring structure have been shown to interact with specific cellular receptors. Studies on the well-known drugs phenylbutazone (B1037) and sulfinpyrazone, which share this core structure, have demonstrated that they bind to receptors for the chemotactic peptide f-Met-Leu-Phe on human neutrophils. nih.gov

This binding action positions these compounds as functional antagonists of the f-Met-Leu-Phe receptor. nih.gov Structure-activity relationship studies revealed that only compounds with the 3,5-pyrazolidinedione ring were significant competitors for binding. nih.gov The potency of these antagonists was not correlated to their pKa but appeared to be linked to their apparent octanol-buffer partition coefficients, indicating that hydrophobicity plays a crucial role in the binding interaction. nih.gov The most potent antagonists selectively inhibited f-Met-Leu-Phe-induced superoxide (B77818) anion release by neutrophils, demonstrating a specific functional consequence of receptor binding. nih.gov

Cellular Pathways Involved in Antiproliferative Effects

The antiproliferative activity observed for some pyrazolidine-3,5-dione derivatives is linked to their ability to induce programmed cell death, or apoptosis. researchgate.net Apoptosis is a critical cellular pathway that eliminates damaged or cancerous cells and is often mediated by a family of proteases called caspases. nih.gov

Cysteinyl aspartate specific proteinase-3 (caspase-3) is a key executioner caspase in the apoptotic pathway. nih.gov Its activation leads to characteristic cellular changes, including DNA fragmentation and the formation of apoptotic bodies. nih.gov Research on related heterocyclic compounds has shown that they can induce apoptosis by activating initiator caspases (like caspase-8) and executioner caspases (like caspase-3), as well as by modulating the expression of proteins in the Bcl-2 family, such as increasing the pro-apoptotic protein Bax. nih.gov While detailed studies on 1-(3-Chlorophenyl)pyrazolidine-3,5-dione are limited, the evaluation of related derivatives for their ability to induce apoptosis confirms that this is a probable mechanism for their anticancer effects. researchgate.net The process often involves the activation of the mitochondrial apoptotic pathway. researchgate.net

Biochemical Pathways Affected by Compound Treatment

A significant biochemical pathway affected by certain pyrazolidine-3,5-dione derivatives is the biosynthesis of peptidoglycan in bacteria. researchgate.net Peptidoglycan is an essential polymer that forms the bacterial cell wall, providing structural integrity and protection. nih.gov Its absence in eukaryotic cells makes the peptidoglycan biosynthesis pathway an excellent target for antibiotics. nih.gov

Several 4-alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives have been identified as inhibitors of bacterial cell wall biosynthesis. researchgate.net The mechanism involves the inhibition of key enzymes in the early intracellular stages of peptidoglycan synthesis, particularly MurB (UDP-N-acetylenolpyruvyl glucosamine reductase). researchgate.net Inhibition of this pathway disrupts the formation of UDP-N-acetyl-muramyl (MurNAc)-peptide precursors, which are essential building blocks for the cell wall. nih.gov This disruption ultimately compromises the integrity of the bacterial cell, leading to cell death. researchgate.net

Derivatization and Analog Development for Enhanced Efficacy and Selectivity

Design Principles for Novel Pyrazolidine-3,5-dione (B2422599) Analogues

The design of new analogues based on the pyrazolidine-3,5-dione core is guided by established structure-activity relationships (SAR) that correlate specific structural features with biological outcomes. A fundamental principle revolves around the acidity of the proton at the C4 position, which is significantly influenced by the two adjacent carbonyl groups at C3 and C5. rsc.org This acidity is often crucial for biological activity; its complete removal, for instance by di-alkylation at the C4 position, can abolish anti-inflammatory effects. rsc.org Conversely, excessive enhancement of this acidity can diminish certain activities while increasing others, such as the uricosuric effect. rsc.org

Key design considerations for developing novel pyrazolidine-3,5-dione analogues include:

Substitution at N1 and N2: The nature of the substituents on the nitrogen atoms is critical. For many activities, the presence of aryl groups, such as the 3-chlorophenyl group, is a key feature. SAR studies have shown that substitutions on these phenyl rings can modulate activity. For example, para-substitution with chloro or nitro groups on an N-phenyl ring has been found to produce optimal anti-inflammatory and antibacterial activity. jscimedcentral.com

Modification at C4: The C4 position is a primary site for modification. Introducing various substituents here directly impacts the compound's acidity and steric profile. rsc.org Alkylidene substitutions at C4 are a common strategy to create derivatives with a wide range of biological activities, including potential as selective herbicides.

Pharmacophore Hybridization: A successful strategy involves combining the pyrazolidine-3,5-dione scaffold with other known pharmacophores. jscimedcentral.com This approach aims to create hybrid molecules that may exhibit synergistic or novel biological activities by interacting with multiple biological targets or by enhancing binding affinity to a single target.

By applying these principles, researchers can rationally design new derivatives. For instance, virtual screening and pharmacophore modeling are increasingly used to identify novel pyrazolidine-3,5-dione scaffolds that can act as agonists or antagonists for specific biological receptors, such as the Farnesoid X receptor (FXR). researchgate.net

Synthesis and Evaluation of Hybrid Compounds (e.g., pyrazolidine-3,5-dione-benzothiazole hybrids, pyrazolidine-3,5-dione-thiochromene conjugates)

Creating hybrid compounds by linking the pyrazolidine-3,5-dione nucleus to other heterocyclic systems is a prominent strategy for developing agents with novel or enhanced biological activities. This molecular hybridization approach leverages the distinct properties of each scaffold to generate multifunctional molecules.

Pyrazolidine-3,5-dione-thiochromene Conjugates: Researchers have synthesized and evaluated conjugates of pyrazolidine-3,5-dione and thiochromene for their antimicrobial properties. In one study, a series of these conjugates was prepared, including a derivative specifically incorporating the 1-(3-chlorophenyl)pyrazolidine-3,5-dione moiety. The synthesis involved reacting 2-methyl-4-oxo-4H-thiochromene-8-carboxylic acid with various substituted phenyl hydrazines (including 3-chlorophenylhydrazine), followed by cyclization with diethylmalonate. researchgate.net

The resulting compound, 1-(3-chlorophenyl)-2-(2-methyl-4-oxo-4H-thiochromene-8-carbonyl) pyrazolidine-3,5-dione , demonstrated notable antibacterial activity. The antimicrobial effectiveness of the synthesized series was found to be concentration-dependent, with this specific compound exhibiting good efficacy against a panel of bacteria. researchgate.net

Pyrazolidine-3,5-dione-benzothiazole Hybrids: Another area of focus has been the development of pyrazolidine-3,5-dione-benzothiazole hybrids as potential antidiabetic agents. These hybrids are designed to act as inhibitors of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key target in the management of type 2 diabetes. nih.govresearchgate.net The synthesis involves multi-step procedures to link the two heterocyclic scaffolds. nih.gov

Docking studies revealed that substituents on the benzothiazole (B30560) ring could interact favorably with the hydrophobic ligand-binding domain of the PPARγ receptor. researchgate.net Subsequent in vivo evaluation in rat models of type II diabetes confirmed that the synthesized hybrids exhibited promising anti-hyperglycemic activity, with several compounds proving more potent than the reference drug, Rosiglitazone. nih.govresearchgate.net The introduction of a chlorine atom and an alkyl group on the benzothiazole core was found to significantly enhance the anti-hyperglycemic effect. researchgate.net

The table below summarizes the biological activities of representative hybrid compounds.

| Hybrid Compound Class | Specific Moiety | Target/Application | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazolidine-3,5-dione-thiochromene | 1-(3-chlorophenyl) | Antimicrobial | Exhibited good, concentration-dependent antibacterial activity. | researchgate.net |

| Pyrazolidine-3,5-dione-benzothiazole | Substituted Benzothiazole | Antidiabetic (PPARγ inhibitor) | Demonstrated potent in vivo anti-hyperglycemic activity, superior to Rosiglitazone. | nih.govresearchgate.net |

| Pyrazolidine-3,5-dione-benzimidazole | Substituted Benzimidazole | Antimicrobial / Anti-inflammatory | Substitution with nitro and chloro groups on the phenyl ring of the pyrazolidine-3,5-dione moiety increased activity. | sapub.org |

Exploration of Spirocyclic and Other Complex Substitutions for Optimized Activity

To explore novel chemical space and generate molecules with improved three-dimensional complexity and rigidity, researchers have investigated the synthesis of spirocyclic pyrazolidine-3,5-dione derivatives. Spiro compounds, where two rings are connected through a single shared atom, can offer enhanced target-binding affinity and selectivity due to their well-defined spatial arrangement.

One approach has been the synthesis of monofluorinated bis-heterocyclic spirocycles through one-pot, four-component reactions involving 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, an aromatic aldehyde, and ammonium (B1175870) acetate. This method efficiently generates complex spiro[pyrazolo[1,2-a]pyrazolone-6,5'-pyrimidine] derivatives. researchgate.net While not directly starting from the 1-(3-chlorophenyl) analogue, this work demonstrates the feasibility of incorporating the pyrazolidine-3,5-dione core into intricate spirocyclic systems.

Further research into complex heterocyclic conjugates has led to the synthesis of novel spiro[indenoquinoxaline-pyrrolizidine]-pyrazole hybrids. These molecules have demonstrated significant cytotoxic activity against cancer cell lines, highlighting the potential of such complex scaffolds in oncology research. rsc.org The development of these compounds involves multi-step sequences, such as 1,3-dipolar cycloaddition followed by cyclocondensation, to construct the final spirocyclic architecture. rsc.org

These explorations into spirocyclic and other complex substitutions represent a key strategy for moving beyond simple functional group modifications. By creating more structurally sophisticated molecules, it is possible to optimize interactions with biological targets and develop compounds with highly specific and potent activities.

Development of Selective Agents for Specific Biological Targets (e.g., C4 PEPC selective herbicides)

A significant application of the rational design of pyrazolidine-3,5-dione analogues is the development of selective agents for specific biological targets, particularly in the field of agrochemicals. An important target is phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway used by many of the world's most competitive weeds. Since most major crops utilize the C3 photosynthetic pathway, inhibitors that selectively target C4 PEPC could function as effective and crop-safe herbicides. nih.gov

Through virtual screening of chemical databases followed by analog synthesis and in vitro validation, researchers identified the pyrazolidine-3,5-dione scaffold as a new class of C4 PEPC inhibitors. rsc.orgnih.gov A systematic variation of substituents on this scaffold allowed for the elucidation of a qualitative structure-activity relationship and the optimization of inhibitory potential and selectivity.

The most promising compound identified in these studies was 1-(3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione . This compound exhibited potent inhibitory activity against C4 PEPC, with an IC50 value in the submicromolar range, and a significant selectivity factor over the C3 plant isoform. nih.gov

The table below presents the inhibitory activity of key pyrazolidine-3,5-dione derivatives against PEPC from a C4 plant (Flaveria trinervia, Ft) and a C3 plant (Arabidopsis thaliana, At). nih.gov

| Compound | Substitution at N1 | Substitution at C4 | IC50 (FtPEPC, µM) | IC50 (AtPEPC, µM) | Selectivity (C3/C4) |

|---|---|---|---|---|---|

| Lead Compound | 3-Bromophenyl | 3-Hydroxybenzylidene | 1.96 | 32.6 | 16.6 |

| Analog 1 | Phenyl | 3-Hydroxybenzylidene | 2.01 | 12.8 | 6.4 |

| Analog 2 | 3-Chlorophenyl | 3-Hydroxybenzylidene | 2.28 | 14.1 | 6.2 |

| Analog 3 | 3-Bromophenyl | Benzylidene | 4.44 | 23.8 | 5.4 |

The data indicates that a halogen (bromo or chloro) at the meta-position of the N1-phenyl ring and a hydroxyl group at the meta-position of the C4-benzylidene ring are beneficial for both high potency and selectivity. nih.gov These findings underscore the potential of the pyrazolidine-3,5-dione class for development into potent and selective C4 herbicides with a low potential for off-target effects. nih.gov

Emerging Research Applications Beyond Traditional Pharmacology

Agricultural Applications as Insecticides, Miticides, and Herbicides

The core structure of pyrazolidine-3,5-dione (B2422599) is a promising platform for the development of new agrochemicals. Although research on 1-(3-Chlorophenyl)pyrazolidine-3,5-dione itself is nascent, studies on its close analogs have revealed significant potential in pest and weed management. A French patent highlights that 4-aryl-4-substituted derivatives of the pyrazolidine-3,5-dione class are useful as active ingredients in acaricides, insecticides, and herbicides. google.comgoogle.com

Insecticidal and Miticidal Activity

Research has demonstrated the insecticidal efficacy of pyrazolidine-3,5-dione derivatives against significant agricultural pests. researchgate.netaun.edu.eg A study investigating analogs, such as 4-(4-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione, tested their activity against the cotton leaf worm (Spodoptera littoralis), a destructive pest for numerous crops. [2, 3] The results indicated that these compounds possess potent larvicidal properties. google.com For example, 4-(4-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione exhibited the highest insecticidal activity among the tested compounds against the 2nd instar larvae. researchgate.netaun.edu.eg The data from these bioassays underscore the potential of the pyrazolidine-3,5-dione scaffold, for which this compound is a key precursor, in creating new pest control agents. researchgate.netaun.edu.eg

Table 1: Insecticidal Activity of a 1-Phenylpyrazolidine-3,5-dione Derivative Against S. littoralis Larvae

| Larval Instar | Bioassay Method | Time (hours) | LC50 (mg/L) |

|---|---|---|---|

| 2nd | Feeding | 48 | 3.23 |